(2-fluoro-3-methylphenyl)hydrazine hydrochloride
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Overview
Description
(2-fluoro-3-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of phenylhydrazine, where the phenyl ring is substituted with a fluorine atom at the 2-position and a methyl group at the 3-position. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluoro-3-methylphenyl)hydrazine hydrochloride typically involves the reaction of 2-fluoro-3-methylbenzaldehyde with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity, and the product is typically purified using recrystallization or other suitable techniques .
Chemical Reactions Analysis
Types of Reactions
(2-fluoro-3-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
(2-fluoro-3-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-fluoro-3-methylphenyl)hydrazine hydrochloride involves its interaction with biological molecules, such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
(3-chloro-2-methylphenyl)hydrazine hydrochloride: Similar structure with a chlorine atom instead of fluorine.
(4-fluoro-3,5-dimethylphenyl)hydrazine hydrochloride: Similar structure with additional methyl groups.
Uniqueness
(2-fluoro-3-methylphenyl)hydrazine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it distinct from other phenylhydrazine derivatives .
Properties
CAS No. |
1516890-85-9 |
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Molecular Formula |
C7H10ClFN2 |
Molecular Weight |
176.62 g/mol |
IUPAC Name |
(2-fluoro-3-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9FN2.ClH/c1-5-3-2-4-6(10-9)7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI Key |
ULUYLUFUDHVYLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)NN)F.Cl |
Purity |
95 |
Origin of Product |
United States |
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